molecular formula C13H13NO3 B10970802 N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide

N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide

Cat. No.: B10970802
M. Wt: 231.25 g/mol
InChI Key: DNJHONSIVOPDLF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide is an organic compound with a unique structure that combines a furan ring with a methoxyphenyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 2-methylfuran-3-carboxylic acid with 2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired carboxamide product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of substituents such as halogens or nitro groups on the methoxyphenyl ring.

Scientific Research Applications

N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-methoxyphenyl)-2-methylfuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A compound with a similar methoxyphenyl group but different functional groups and applications.

    N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: Another compound with a methoxyphenyl group but different core structure and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide

InChI

InChI=1S/C13H13NO3/c1-9-10(7-8-17-9)13(15)14-11-5-3-4-6-12(11)16-2/h3-8H,1-2H3,(H,14,15)

InChI Key

DNJHONSIVOPDLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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